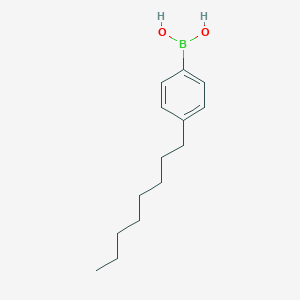

(4-octylphenyl)boronic Acid

Descripción

Propiedades

IUPAC Name |

(4-octylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12,16-17H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKDAABRKOWPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400718 | |

| Record name | 4-octylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133997-05-4 | |

| Record name | 4-octylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-octylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-octylphenyl)boronic acid is a versatile synthetic intermediate, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its long alkyl chain imparts unique solubility characteristics in organic solvents, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. This guide provides a comprehensive overview of the core physicochemical properties of (4-octylphenyl)boronic acid, details established experimental protocols for their determination, and presents key applications in organic synthesis.

Physicochemical Properties

The physicochemical properties of (4-octylphenyl)boronic acid are crucial for its handling, reaction optimization, and purification. While experimental data for some properties of this specific molecule are not extensively reported in the literature, the following tables summarize available data and predictive insights based on related compounds.

General and Physical Properties

| Property | Value | Reference/Comment |

| IUPAC Name | (4-octylphenyl)boronic acid | [1] |

| CAS Number | 133997-05-4 | [1][2][3] |

| Molecular Formula | C₁₄H₂₃BO₂ | [1][2] |

| Molecular Weight | 234.14 g/mol | [1][2] |

| Melting Point | Data not available | Difficult to measure accurately due to dehydration to boroxine.[4] |

| Boiling Point | 371.2°C at 760 mmHg | [2] |

| Appearance | White to off-white solid | General observation for arylboronic acids. |

Solubility and Partitioning

The octyl group significantly influences the solubility profile of the molecule, enhancing its solubility in many organic solvents compared to the parent phenylboronic acid.[2]

| Property | Value/Observation | Reference/Comment |

| Solubility | Qualitative: The octyl chain enhances solubility in organic solvents.[2] Phenylboronic acid, the parent compound, is soluble in most polar organic solvents like ethers and ketones, and poorly soluble in nonpolar hydrocarbons.[5][6] The introduction of the long alkyl chain is expected to increase solubility in less polar solvents such as toluene and hexanes while maintaining good solubility in ethers and chlorinated solvents. | |

| pKa | Predicted: ~9-10 | The experimental pKa of phenylboronic acid is approximately 8.83.[6] The electron-donating nature of the para-octyl group is expected to slightly increase the pKa, making it a weaker acid than phenylboronic acid. |

| logP (Octanol/Water) | Predicted: > 4 | The octyl group significantly increases the lipophilicity of the molecule. Phenylboronic acid has a logP of ~1.2. Each additional methylene group typically increases logP by ~0.5. |

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of (4-octylphenyl)boronic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include aromatic protons in the range of 7.0-8.0 ppm, a triplet for the terminal methyl group of the octyl chain around 0.9 ppm, a broad singlet for the B(OH)₂ protons (which may exchange with deuterated solvents like D₂O or CD₃OD), and a series of multiplets for the methylene protons of the octyl chain between 1.2-2.7 ppm.[7] The presence of boroxine (cyclic trimer) impurities can lead to complex and sometimes unintelligible spectra.[7] Running the NMR in d₄-methanol can help break up these oligomers.[7]

-

¹³C NMR : Aromatic carbons would appear in the 125-145 ppm region. The carbon attached to the boron atom is often not observed or is very broad. The aliphatic carbons of the octyl chain would resonate in the upfield region (14-32 ppm).

-

¹¹B NMR : A broad singlet is expected in the range of 19-30 ppm, characteristic of a trigonal boronic acid.

-

-

Infrared (IR) Spectroscopy :

-

A broad O-H stretching band from the B(OH)₂ group is expected around 3200-3500 cm⁻¹.

-

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

-

Aliphatic C-H stretching from the octyl group will be observed just below 3000 cm⁻¹.

-

Strong B-O stretching vibrations are characteristic in the 1300-1400 cm⁻¹ region.

-

Aromatic C=C stretching bands will be present in the 1400-1600 cm⁻¹ range.

-

-

Mass Spectrometry (MS) :

-

Analysis of boronic acids by mass spectrometry can be challenging due to their low volatility and tendency to form boroxines upon heating in the ion source.[4][8]

-

Electrospray ionization (ESI) is often a suitable technique. The isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance) is a key diagnostic feature.[4]

-

Stability and Storage

Arylboronic acids are generally stable compounds but are susceptible to dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[4] For long-term storage, it is recommended to keep (4-octylphenyl)boronic acid in a cool (2-8°C), dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[2]

Key Applications in Synthesis

The primary application of (4-octylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[9][10][11] This reaction is fundamental in the synthesis of biaryls, conjugated polymers, and other complex organic structures.

Experimental Protocols

The following sections detail generalized, yet robust, methodologies for determining the key physicochemical properties of boronic acids like (4-octylphenyl)boronic acid.

Melting Point Determination

The reported melting points of boronic acids can be inconsistent due to their tendency to dehydrate upon heating.[4] The measurement often reflects a decomposition or dehydration point rather than a true melting point.

-

Apparatus : Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube with a calibrated thermometer.

-

Procedure :

-

Finely powder a small amount of the dry sample.

-

Pack the sample into a capillary tube to a height of 1-2 mm.[12]

-

Place the capillary tube in the heating block of the apparatus.

-

Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[13]

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal disappears (completion). This range is the melting point.

-

It is crucial to note any changes in appearance, such as shrinking or discoloration, which may indicate decomposition or dehydration.

-

Solubility Determination (Dynamic Method)

The dynamic or synthetic method is a reliable technique for determining the solubility of a compound in various solvents by observing the temperature at which a solid-liquid mixture of known composition becomes a single clear phase upon heating.[5][14][15][16]

-

Apparatus : Jacketed glass vessel, magnetic stirrer, circulating thermostat bath, calibrated temperature probe, and a luminance probe or laser for turbidity detection.[14][16]

-

Procedure :

-

Accurately weigh a specific amount of (4-octylphenyl)boronic acid and the chosen solvent into the jacketed glass vessel to achieve a known mole fraction.[17]

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in the thermostat bath and begin stirring.

-

Slowly increase the temperature at a constant, slow rate (e.g., 0.2-0.5 °C/min).[17]

-

Continuously monitor the turbidity of the mixture.

-

The temperature at which the last solid particles disappear and the solution becomes completely clear is the solubility temperature for that specific composition.[14][17]

-

Repeat the procedure with different compositions to construct a solubility curve.

-

pKa Determination (Potentiometric or Spectrophotometric Titration)

The acidity constant (pKa) of a boronic acid can be determined by titrating a solution of the acid with a strong base and monitoring the change in pH (potentiometry) or UV-Vis absorbance (spectrophotometry).[18][19]

-

Apparatus : pH meter with a calibrated electrode, automatic titrator or burette, UV-Vis spectrophotometer (for spectrophotometric method).

-

Procedure (Potentiometric Titration) :

-

Prepare a solution of (4-octylphenyl)boronic acid of known concentration in a suitable solvent system (e.g., water/co-solvent mixture if solubility is low).[20]

-

If necessary, adjust the ionic strength of the solution with a neutral salt (e.g., KCl).[19]

-

Begin stirring the solution and record the initial pH.

-

Add small, precise increments of a standardized strong base (e.g., 0.1 M KOH).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point. A more accurate value can be obtained from the inflection point of a derivative plot (ΔpH/ΔV vs. V).

-

References

- 1. (4-octylphenyl)boronic Acid | C14H23BO2 | CID 4197992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Octylphenyl)boronic acid [myskinrecipes.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. d-nb.info [d-nb.info]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 20. researchgate.net [researchgate.net]

(4-octylphenyl)boronic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-octylphenyl)boronic acid, a versatile organoboron compound, has emerged as a significant building block in organic synthesis, particularly in the realm of pharmaceuticals, agrochemicals, and advanced materials. Its unique molecular structure, featuring a hydrophilic boronic acid moiety and a lipophilic octyl chain, imparts advantageous properties for various chemical transformations. This technical guide provides a comprehensive overview of (4-octylphenyl)boronic acid, including its chemical and physical properties, detailed synthesis protocols, applications in Suzuki-Miyaura cross-coupling reactions, and its growing importance in medicinal chemistry and liquid crystal technology.

Introduction

(4-octylphenyl)boronic acid, with the CAS Number 133997-05-4 and molecular formula C₁₄H₂₃BO₂ , is an aromatic boronic acid derivative.[1] The presence of the C8 alkyl chain enhances its solubility in organic solvents, a desirable characteristic for its application in various synthetic protocols.[2] This guide aims to provide a detailed resource for researchers and professionals working with this compound, covering its synthesis, characterization, and key applications.

Properties of (4-octylphenyl)boronic acid

A summary of the key physical and chemical properties of (4-octylphenyl)boronic acid is presented below.

| Property | Value | Reference |

| CAS Number | 133997-05-4 | [1] |

| Molecular Formula | C₁₄H₂₃BO₂ | [1] |

| Molecular Weight | 234.14 g/mol | [1] |

| Boiling Point | 371.2°C at 760 mmHg | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in most polar organic solvents; poorly soluble in nonpolar hydrocarbons.[3] The octyl group enhances solubility in organic solvents.[2] |

Synthesis of (4-octylphenyl)boronic acid

The synthesis of arylboronic acids, including (4-octylphenyl)boronic acid, is most commonly achieved through the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis. A general and efficient method involves the lithiation of an aryl halide followed by reaction with trimethyl borate.[4]

Experimental Protocol: Synthesis from 1-Bromo-4-octylbenzene

This protocol describes a typical laboratory-scale synthesis of (4-octylphenyl)boronic acid from 1-bromo-4-octylbenzene.

Materials:

-

1-Bromo-4-octylbenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 3 N

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-bromo-4-octylbenzene in dry THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.5 equivalents) dropwise.

-

Stir the resulting mixture at -78 °C for 1-2 hours.

-

Slowly add trimethyl borate (1.5 equivalents) to the reaction mixture, maintaining the temperature at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 3 N HCl and stir for 30 minutes.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude (4-octylphenyl)boronic acid by recrystallization or column chromatography.

References

- 1. (4-octylphenyl)boronic Acid | C14H23BO2 | CID 4197992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Octylphenyl)boronic acid [myskinrecipes.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (4-octylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-octylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its utility in forming carbon-carbon bonds. Its long alkyl chain imparts specific solubility characteristics that are crucial for reaction optimization, purification, and formulation in drug development and materials science. This technical guide provides a comprehensive overview of the solubility and stability of (4-octylphenyl)boronic acid, including qualitative and quantitative data derived from analogous compounds, detailed experimental protocols for solubility and stability determination, and an analysis of its degradation pathways.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃BO₂ | --INVALID-LINK-- |

| Molecular Weight | 234.14 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder/crystals | --INVALID-LINK-- |

| Boiling Point | 371.2°C at 760 mmHg | --INVALID-LINK-- |

Solubility

The solubility of (4-octylphenyl)boronic acid is a critical parameter for its application in organic synthesis. The presence of the C8 alkyl chain significantly influences its solubility profile, generally increasing its affinity for non-polar organic solvents compared to its parent compound, phenylboronic acid.

General Solubility Characteristics

(4-octylphenyl)boronic acid is expected to exhibit good solubility in a range of common organic solvents. The octyl group enhances its solubility in less polar solvents, which is advantageous for many synthetic applications.[1] Phenylboronic acid, the parent compound, is generally soluble in most polar organic solvents but has low solubility in nonpolar hydrocarbon solvents.[2] The esterification of boronic acids, a common strategy to improve their handling and stability, also tends to increase their solubility in organic solvents.[3][4]

Quantitative Solubility Data (Analogous Compounds)

Table 1: Mole Fraction Solubility of Phenylboronic Acid in Various Solvents [3][7]

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 298.15 | 0.035 |

| 308.15 | 0.058 | |

| 318.15 | 0.092 | |

| 3-Pentanone | 298.15 | 0.185 |

| 308.15 | 0.255 | |

| 318.15 | 0.345 | |

| Acetone | 298.15 | 0.220 |

| 308.15 | 0.295 | |

| 318.15 | 0.390 | |

| Dipropyl ether | 298.15 | 0.110 |

| 308.15 | 0.160 | |

| 318.15 | 0.225 | |

| Methylcyclohexane | 298.15 | 0.001 |

| 308.15 | 0.002 | |

| 318.15 | 0.003 |

Table 2: Mole Fraction Solubility of Isobutoxyphenylboronic Acid Isomers [5][6]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.080 | |

| 323.15 | 0.380 | 0.130 | 0.115 |

Experimental Protocol for Solubility Determination (Dynamic Method)

The dynamic method is a reliable technique for determining the solubility of a compound in various solvents by observing the temperature at which a solid solute completely dissolves upon controlled heating.[2][3]

Materials and Apparatus:

-

(4-octylphenyl)boronic acid (high purity)

-

High-purity organic solvents

-

Analytical balance (±0.1 mg)

-

Jacketed glass vessel with a tight-fitting lid

-

Magnetic stirrer and stir bar

-

Controlled temperature bath with a programmable temperature ramp (±0.1 °C)

-

Luminance probe or laser scattering system for turbidity measurement

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Accurately weigh a known mass of (4-octylphenyl)boronic acid and the desired solvent into the jacketed glass vessel to achieve a specific mole fraction.

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. The clearing point, where the last solid particles disappear, is the equilibrium solubility temperature for that specific concentration.

-

Data Analysis: Repeat the measurement for several different mole fractions. Plot the natural logarithm of the mole fraction (ln x) against the reciprocal of the absolute temperature (1/T) to generate a van't Hoff plot. This allows for the determination of thermodynamic parameters such as the enthalpy and entropy of dissolution.

Stability

The stability of (4-octylphenyl)boronic acid is a critical consideration for its storage, handling, and use in chemical reactions. Like other arylboronic acids, it is susceptible to degradation through several pathways.

Degradation Pathways

The primary degradation pathways for arylboronic acids are protodeboronation (hydrolysis) and oxidation.

-

Protodeboronation (Hydrolysis): This is a common degradation route for arylboronic acids, particularly in the presence of water. The C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often pH-dependent.

-

Oxidation: Arylboronic acids can be oxidized to the corresponding phenols. This can be influenced by the presence of oxidizing agents, light, and temperature.[8]

-

Anhydride Formation (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines, especially upon heating or under anhydrous conditions. This is not a degradation pathway in the sense of irreversible decomposition but can affect the compound's reactivity and physical properties.

Storage and Handling

To minimize degradation, (4-octylphenyl)boronic acid should be stored under controlled conditions.

-

Temperature: Store at 2-8°C.[1]

-

Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture.[1]

-

Light: Protect from light.

-

Container: Use a tightly sealed, opaque container.

Experimental Protocol for Stability Assessment (HPLC Method)

A stability-indicating HPLC method can be developed to monitor the degradation of (4-octylphenyl)boronic acid over time under various stress conditions (e.g., different pH values, temperatures, and light exposure).

Materials and Apparatus:

-

(4-octylphenyl)boronic acid

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

Buffers of various pH values

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

-

Forced degradation equipment (e.g., oven, photostability chamber)

Procedure:

-

Method Development: Develop an HPLC method that separates the parent compound from its potential degradation products (e.g., the corresponding arene and phenol).

-

Forced Degradation Study:

-

Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, pH 4, 7, 9, 0.1 M NaOH) and store at a specific temperature (e.g., 50°C).

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

-

-

Sample Analysis: At specified time points, withdraw aliquots from the stressed samples, neutralize if necessary, and analyze by the developed HPLC method.

-

Data Analysis: Quantify the amount of (4-octylphenyl)boronic acid remaining and the amount of each degradation product formed. This data can be used to determine the degradation kinetics.

Conclusion

(4-octylphenyl)boronic acid is a versatile reagent with a solubility profile that makes it amenable to a variety of organic solvents, particularly those with lower polarity. While specific quantitative solubility data is limited, the behavior of analogous compounds provides a strong basis for solvent selection and reaction design. Its stability is governed by known degradation pathways for arylboronic acids, namely hydrolysis and oxidation. Proper storage and handling are essential to maintain its integrity. The experimental protocols outlined in this guide provide a framework for researchers to determine the precise solubility and stability of (4-octylphenyl)boronic acid for their specific applications, ensuring its effective use in research and development.

References

- 1. (4-Octylphenyl)boronic acid [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (4-octylphenyl)boronic Acid: A Technical Overview

This guide provides a detailed analysis of the spectroscopic data for (4-octylphenyl)boronic acid, a compound of significant interest in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. Its utility in the formation of carbon-carbon bonds makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The inclusion of an octyl chain enhances its solubility in organic solvents, which is advantageous for various reaction conditions.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular and Physical Properties

(4-octylphenyl)boronic acid has the chemical formula C₁₄H₂₃BO₂ and a molecular weight of 234.14 g/mol .[1][2]

| Property | Value | Reference |

| IUPAC Name | (4-octylphenyl)boronic acid | [2] |

| CAS Number | 133997-05-4 | [2] |

| Molecular Formula | C₁₄H₂₃BO₂ | [1] |

| Molecular Weight | 234.14 g/mol | [1][2] |

| Exact Mass | 234.1791101 Da | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For arylboronic acids, it's important to note that they can form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad signals in NMR spectra.[3][4] The data presented here are typical expected values for the monomeric form in a suitable deuterated solvent.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of (4-octylphenyl)boronic acid is characterized by signals in both the aromatic and aliphatic regions.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-7.8 | d | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.3-7.1 | d | 2H | Ar-H (meta to -B(OH)₂) |

| ~4.8 (broad s) | s | 2H | B(OH )₂ |

| ~2.6 | t | 2H | Ar-CH₂ - |

| ~1.6 | m | 2H | Ar-CH₂-CH₂ - |

| ~1.3 | m | 10H | -(CH₂ )₅- |

| ~0.9 | t | 3H | -CH₃ |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom attached to the boron is expected to be significantly deshielded.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Ar-C (para to -B(OH)₂) |

| ~135 | Ar-C H (ortho to -B(OH)₂) |

| ~128 | Ar-C H (meta to -B(OH)₂) |

| ~130 (broad) | C -B(OH)₂ |

| ~36 | Ar-C H₂- |

| ~32 | Ar-CH₂-C H₂- |

| ~31 | -(C H₂)₅- |

| ~29 | -(C H₂)₅- |

| ~23 | -C H₂-CH₃ |

| ~14 | -C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (4-octylphenyl)boronic acid is expected to show characteristic absorptions for the O-H, C-H, and B-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (B(OH)₂) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Strong | Aliphatic C-H stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1400-1300 | Strong | B-O stretch |

| ~1100-1000 | Medium | C-B stretch |

| ~900-650 | Medium-Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate or form boroxines.[3] Electrospray ionization (ESI) is a common technique for their analysis.[5]

| m/z | Ion Type |

| 234.18 | [M]⁺ (for C₁₄H₂₃¹¹BO₂) |

| 233.17 | [M]⁺ (for C₁₄H₂₃¹⁰BO₂) |

| 217.18 | [M-OH]⁺ |

| 216.17 | [M-H₂O]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for (4-octylphenyl)boronic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (4-octylphenyl)boronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can influence the chemical shifts and the equilibrium between the boronic acid and its boroxine form.

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum. A typical spectrum is the average of 16-32 scans at a resolution of 4 cm⁻¹.[6]

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL to 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.[5][7]

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

-

Acquisition:

-

The sample solution is infused directly into the ESI source or injected into the LC system.

-

The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion and its adducts or fragments.

-

For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the exact mass and confirm the elemental composition.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like (4-octylphenyl)boronic acid.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of (4-octylphenyl)boronic acid.

References

- 1. (4-Octylphenyl)boronic acid [myskinrecipes.com]

- 2. (4-octylphenyl)boronic Acid | C14H23BO2 | CID 4197992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. sciex.com [sciex.com]

An In-depth Technical Guide to (4-octylphenyl)boronic acid

(4-octylphenyl)boronic acid is a versatile reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon bonds in cross-coupling reactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its role in the Suzuki-Miyaura coupling. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is provided for comparative purposes.

Chemical and Physical Properties

(4-octylphenyl)boronic acid is a white crystalline solid at room temperature. The presence of the octyl group significantly influences its solubility in organic solvents, a key feature for its application in homogeneous catalysis.

Identification

| Identifier | Value |

| IUPAC Name | (4-octylphenyl)boronic acid[1] |

| CAS Number | 133997-05-4[1] |

| Molecular Formula | C₁₄H₂₃BO₂[1][2] |

| Molecular Weight | 234.14 g/mol [1][2] |

| InChI | InChI=1S/C14H23BO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12,16-17H,2-8H2,1H3[1] |

| SMILES | CCCCCCCCC1=CC=C(C=C1)B(O)O[1] |

Physical Properties

| Property | Value | Notes |

| Boiling Point | 371.2 °C at 760 mmHg[2] | |

| Melting Point | 240-244 °C (lit.) | Data for 4-Acetylphenylboronic acid |

| Appearance | White to almost white crystal-powder | General appearance for similar compounds |

| Solubility | Soluble in ethanol, dimethylsulfoxide, tetrahydrofuran, and diethyl ether. Slightly soluble in water. | Data for 4-Vinylphenylboronic acid[3] |

The solubility of phenylboronic acid, the parent compound, has been studied and is generally high in polar organic solvents and low in nonpolar hydrocarbon solvents.[4] The octyl chain in (4-octylphenyl)boronic acid is expected to increase its solubility in less polar organic solvents compared to phenylboronic acid.

Synthesis of (4-octylphenyl)boronic acid

A specific, detailed experimental protocol for the synthesis of (4-octylphenyl)boronic acid is not widely published. However, a common and effective method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[5][6]

Proposed Synthetic Pathway

References

- 1. (4-octylphenyl)boronic Acid | C14H23BO2 | CID 4197992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Octylphenyl)boronic acid [myskinrecipes.com]

- 3. 4-VINYLPHENYLBORONIC ACID | 2156-04-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of (4-octylphenyl)boronic acid: A Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Based on data for analogous boronic acids, (4-octylphenyl)boronic acid should be handled as a compound that is harmful if swallowed and may cause skin and eye irritation. It is crucial to avoid the formation of dust and aerosols during handling.

Table 1: GHS Hazard Summary (Based on Analogous Compounds)

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Skin irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are paramount to minimize exposure and prevent accidents. Operations should be conducted in a well-ventilated area, preferably within a fume hood.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |

| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. |

| Respiratory Protection | If dust is generated, use a full-face respirator with a particle filter type N95 (US) or type P2 (EN 143).[2] |

| Hygiene Measures | Change contaminated clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |

Experimental Protocol: General Handling of Boronic Acids

-

Preparation: Before handling, ensure the work area (fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Personal Protective Equipment: Don the appropriate PPE as outlined in Table 2.

-

Dispensing: Carefully weigh the required amount of (4-octylphenyl)boronic acid in a tared container within the fume hood. Avoid creating dust. Use non-sparking tools.

-

Reaction Setup: Add the compound to the reaction vessel slowly. If dissolving in a solvent, add the solvent to the solid to minimize dust generation.

-

Post-Handling: After use, securely seal the container. Clean the work area and any contaminated equipment.

-

Waste Disposal: Dispose of waste material in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste.[3]

Storage and Stability

Proper storage is critical for maintaining the quality and reactivity of (4-octylphenyl)boronic acid. It is a hygroscopic solid that should be protected from moisture.

Table 3: Storage and Stability Parameters

| Parameter | Recommendation |

| Storage Temperature | 2-8°C (Refrigerated).[1][4] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[1][4] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[4] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[4] |

| Conditions to Avoid | Exposure to moist air or water, excess heat, and dust formation.[4] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), and Oxides of boron.[4] |

First Aid and Emergency Procedures

In case of exposure, immediate action is necessary.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[6] |

Fire-Fighting Measures

(4-octylphenyl)boronic acid is a combustible solid. In case of fire, use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[5]

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the key decision points and actions for the safe management of (4-octylphenyl)boronic acid in a laboratory setting.

Caption: Workflow for the safe handling and storage of (4-octylphenyl)boronic acid.

Reactivity Profile

(4-octylphenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Boronic acids, in general, can react with diols to form boronate esters. The octyl group enhances its solubility in organic solvents, which can be a factor in choosing appropriate reaction conditions.[1] It is important to avoid strong oxidizing agents, acids, and bases as they can lead to decomposition or unwanted side reactions.[4]

By adhering to the guidelines outlined in this document, researchers can safely handle and store (4-octylphenyl)boronic acid, ensuring both personal safety and the integrity of their experimental results. Always consult the most current safety information and institutional protocols before working with any chemical.

References

The Catalytic Versatility of (4-octylphenyl)boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-octylphenyl)boronic acid is a versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam couplings. Its long alkyl chain enhances solubility in organic solvents, a valuable property in various reaction setups. This guide provides a detailed overview of its mechanism of action in these key catalytic cycles, supported by experimental data and protocols.

Core Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryls, polyolefins, and styrenes. In this reaction, (4-octylphenyl)boronic acid serves as the organoboron nucleophile that couples with an organic halide or triflate in the presence of a palladium catalyst and a base.

Mechanism of Action

The catalytic cycle of the Suzuki-Miyaura reaction involving (4-octylphenyl)boronic acid proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R-X) to a palladium(0) complex, forming a palladium(II) intermediate.

-

Transmetalation: The (4-octylphenyl)boronic acid, activated by a base to form a more nucleophilic boronate species, then undergoes transmetalation with the palladium(II) complex. The 4-octylphenyl group is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond in the final biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Quantitative Data

While specific kinetic data for the Suzuki-Miyaura coupling of (4-octylphenyl)boronic acid is not extensively documented in readily available literature, the following table provides representative yields for the synthesis of 4'-octyl-[1,1'-biphenyl]-4-carbonitrile, a liquid crystal intermediate, through this reaction.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-bromobenzonitrile | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 2 | 4-chlorobenzonitrile | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 |

This data is representative and compiled from typical Suzuki-Miyaura reaction conditions for similar substrates.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of (4-octylphenyl)boronic acid with an Aryl Bromide:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv), (4-octylphenyl)boronic acid (1.2 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

-

Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Role in Chan-Lam Cross-Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom (C-N and C-O) bonds. (4-octylphenyl)boronic acid can be coupled with amines, anilines, amides, and phenols in the presence of a copper catalyst, typically in the presence of air as the oxidant.

Mechanism of Action

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. A plausible catalytic cycle involves the following key steps:

-

Ligand Exchange: The copper(II) catalyst reacts with the amine or alcohol to form a copper(II)-amide or copper(II)-alkoxide complex.

-

Transmetalation: The (4-octylphenyl)boronic acid undergoes transmetalation with the copper(II) complex, transferring the 4-octylphenyl group to the copper center.

-

Reductive Elimination: The resulting copper(III) intermediate undergoes reductive elimination to form the C-N or C-O bond and a copper(I) species.

-

Oxidation: The copper(I) species is re-oxidized to the active copper(II) catalyst by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.

Quantitative Data

Specific quantitative data for Chan-Lam couplings utilizing (4-octylphenyl)boronic acid is sparse in the literature. The table below presents typical reaction conditions and yields for the N-arylation of an amine with a phenylboronic acid, which can be considered representative.

| Entry | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | Room Temp | 48 | 85 |

| 2 | Morpholine | CuI (5) / L-proline (10) | K₂CO₃ | DMSO | 90 | 24 | 92 |

This data is representative and compiled from typical Chan-Lam reaction conditions for similar substrates.

Experimental Protocols

General Procedure for the Chan-Lam N-Arylation with (4-octylphenyl)boronic acid:

-

To a round-bottom flask, add the amine (1.0 equiv), (4-octylphenyl)boronic acid (1.5 equiv), and the copper catalyst (e.g., Cu(OAc)₂, 10 mol%).

-

Add a suitable solvent (e.g., CH₂Cl₂) and a base (e.g., pyridine, 2.0 equiv).

-

Stir the reaction mixture, open to the air, at room temperature for the required duration (typically 24-72 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the copper salts.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

(4-octylphenyl)boronic acid as a Catalyst

While primarily employed as a reagent, boronic acids, in general, can also function as catalysts in various organic transformations.[1][2] This catalytic activity often stems from their Lewis acidic nature and their ability to form reversible covalent bonds with hydroxyl-containing functional groups, such as carboxylic acids and alcohols.[1][2] This interaction can activate these functional groups towards nucleophilic attack.

Although specific examples of (4-octylphenyl)boronic acid acting as a catalyst are not well-documented, its structural features suggest it could potentially catalyze reactions such as esterifications and aminations under certain conditions. The long alkyl chain might offer unique solubility properties for such catalytic applications in non-polar media. Further research is needed to explore the full catalytic potential of (4-octylphenyl)boronic acid.

Conclusion

(4-octylphenyl)boronic acid is a valuable synthetic tool, predominantly for its role as a nucleophilic partner in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The octyl substituent provides advantageous solubility characteristics without significantly impeding the fundamental catalytic mechanisms of these transformations. While quantitative kinetic and comparative data for this specific boronic acid are not abundant, the general principles and protocols outlined in this guide provide a solid foundation for its application in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. Future investigations into its potential as an organocatalyst could further broaden its utility.

References

Theoretical and Computational Insights into (4-octylphenyl)boronic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-octylphenyl)boronic acid, a member of the versatile arylboronic acid family, holds significant interest in organic synthesis and medicinal chemistry. Its utility primarily stems from its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] The presence of the octyl group imparts increased solubility in organic solvents, enhancing its utility in various reaction conditions.[1] This guide provides a comprehensive overview of the theoretical and computational studies of (4-octylphenyl)boronic acid, alongside relevant experimental data and protocols, to serve as a valuable resource for researchers in the field.

Core Physicochemical and Computed Properties

A foundational understanding of the physicochemical properties of (4-octylphenyl)boronic acid is essential for its application. While extensive experimental data for this specific molecule is not widely published, key properties can be obtained from publicly available databases and computational models.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃BO₂ | PubChem |

| Molecular Weight | 234.14 g/mol | PubChem |

| Boiling Point | 371.2°C at 760 mmHg | MySkinRecipes[1] |

| CAS Number | 133997-05-4 | PubChem |

| IUPAC Name | (4-octylphenyl)boronic acid | PubChem |

| SMILES | CCCCCCCCc1ccc(cc1)B(O)O | PubChem |

Theoretical and Computational Studies: A Methodological Overview

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural, electronic, and reactive properties of arylboronic acids.[2] These computational methods offer insights that complement experimental findings and can guide the rational design of new molecules and reactions.

A typical DFT workflow for studying (4-octylphenyl)boronic acid would involve:

-

Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. For arylboronic acids, this includes considering the different possible conformations of the hydroxyl groups.[2]

-

Frequency Calculations: These calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain thermodynamic properties.

-

Electronic Property Calculations: Properties such as HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential are calculated to understand the molecule's reactivity and intermolecular interactions.

-

Reaction Pathway Modeling: For reactions such as the Suzuki-Miyaura coupling, DFT can be used to model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the reaction mechanism and energetics.

Representative Computational Data for a Substituted Phenylboronic Acid

| Parameter | Calculated Value (Å or °) |

| B-C Bond Length | Varies with conformation |

| B-O Bond Lengths | Varies with conformation |

| C-B-O Angles | Varies with conformation |

| HOMO-LUMO Gap | Varies with conformation |

Note: The table above is illustrative. Specific values would need to be calculated for (4-octylphenyl)boronic acid using appropriate computational methods.

Experimental Protocols

Synthesis of (4-octylphenyl)boronic acid

A general and widely used method for the synthesis of alkyl-phenylboronic acids is the Grignard reagent method. The following is a representative protocol that can be adapted for the synthesis of (4-octylphenyl)boronic acid.

Workflow for the Synthesis of (4-octylphenyl)boronic acid

A typical synthetic workflow for (4-octylphenyl)boronic acid.

Detailed Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. To this, add a solution of 1-bromo-4-octylbenzene in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated, which is evident by heat evolution and the disappearance of the magnesium. The mixture is typically stirred at room temperature or gentle reflux until the magnesium is consumed.

-

Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the low temperature. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Extraction: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure (4-octylphenyl)boronic acid.

Spectroscopic Characterization

The synthesized (4-octylphenyl)boronic acid should be characterized using standard spectroscopic techniques to confirm its identity and purity.

Workflow for Spectroscopic Characterization

Workflow for spectroscopic analysis of the synthesized product.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons in the para-substituted phenyl ring, the methylene protons of the octyl chain, and a broad singlet for the B(OH)₂ protons.

-

¹³C NMR: The spectrum would display signals for the carbon atoms of the phenyl ring and the octyl chain.

-

IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for O-H stretching of the boronic acid group, B-O stretching, and C-H stretching of the aromatic and alkyl groups.

Biological Activity and Signaling Pathways

Phenylboronic acids are known to be inhibitors of serine proteases, a class of enzymes involved in a wide range of physiological and pathological processes. The inhibitory mechanism involves the formation of a reversible covalent bond between the boron atom of the boronic acid and the hydroxyl group of the catalytic serine residue in the enzyme's active site.

While the specific biological activity of (4-octylphenyl)boronic acid has not been extensively studied, its structural similarity to other known serine protease inhibitors suggests a potential role in this area. The long alkyl chain may influence its binding affinity and selectivity for different proteases.

Hypothesized Inhibition of a Serine Protease by (4-octylphenyl)boronic acid

Hypothesized mechanism of serine protease inhibition.

Conclusion

(4-octylphenyl)boronic acid is a valuable building block in organic synthesis with potential applications in medicinal chemistry. While specific theoretical and experimental data for this molecule are limited in the public domain, this guide provides a framework for its study based on established computational and experimental methodologies for related arylboronic acids. Further research is warranted to fully elucidate the computational properties, biological activities, and potential therapeutic applications of this and other long-chain alkylphenylboronic acids.

References

Methodological & Application

Application Notes and Protocols for (4-octylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[1][3] These attributes have cemented its status as a preferred method for the construction of complex molecular architectures, particularly in the fields of drug discovery and materials science.[1][3]

(4-octylphenyl)boronic acid is a valuable building block in this context, allowing for the introduction of a phenyl group substituted with a long alkyl chain. This moiety is particularly relevant in the synthesis of liquid crystals, where the alkyl chain contributes to the desired mesomorphic properties.[4][5][6] The resulting 4-octylbiphenyl derivatives are also of interest in drug development, where the biphenyl scaffold is a common motif in biologically active molecules and the octyl group can modulate lipophilicity and target engagement.

These application notes provide detailed protocols and quantitative data for the use of (4-octylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions, with a focus on the synthesis of intermediates for liquid crystals and potentially for pharmaceutical compounds.

Reaction Principle: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The cycle comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate.[2]

-

Transmetalation: In the presence of a base, the organoboron reagent, (4-octylphenyl)boronic acid, forms a boronate species. This species then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron atom is transferred to the palladium center.[7]

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium complex, which forms the desired biaryl product (4-octyl-1,1'-biphenyl derivative) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Quantitative Data Summary

The following table summarizes representative reaction parameters and outcomes for the Suzuki-Miyaura coupling of (4-octylphenyl)boronic acid with various aryl halides. The data is compiled from analogous reactions and provides a strong indication of the expected efficiency of these transformations.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromobenzonitrile | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2 M aq. soln.) | Toluene | 90 | 4-6 | ~90 (estimated) |

| 1-Bromo-4-iodobenzene | Pd/NiF₂O₄ | None | K₂CO₃ | DMF/H₂O | 100 | 0.5 | 95 |

| 4-Bromoanisole | Pd-bpydc-La | None | Na₂CO₃ | Acetonitrile/H₂O | 80 | 24 | 98 |

| 4-Bromophenol | Pd on porous glass | None | K₃PO₄ | H₂O | 150 (MW) | 0.17 | >90[8] |

Experimental Protocols

Protocol 1: Synthesis of 4-Cyano-4'-octylbiphenyl

This protocol describes the synthesis of a key intermediate for liquid crystal applications via the Suzuki-Miyaura coupling of 4-bromobenzonitrile with (4-octylphenyl)boronic acid. The procedure is adapted from a similar high-yield synthesis of a fluorinated biphenyl derivative.[9]

Materials:

-

4-Bromobenzonitrile

-

(4-octylphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzonitrile (1.0 mmol, 1.0 equiv.), (4-octylphenyl)boronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Under the inert atmosphere, add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).

-

Reaction: Vigorously stir the reaction mixture and heat to 90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Separate the aqueous layer and wash the organic layer with water (2 x 10 mL) followed by brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-cyano-4'-octylbiphenyl as a solid.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Applications

The primary application for the products of Suzuki-Miyaura coupling with (4-octylphenyl)boronic acid is in the field of materials science , specifically in the synthesis of liquid crystals . The resulting 4-alkyl-4'-cyanobiphenyls, such as 4-cyano-4'-octylbiphenyl (8CB), are well-known nematic and smectic A liquid crystals used in liquid crystal displays (LCDs) and other electro-optical devices.[4][5][6] The octyl chain is crucial for inducing the desired liquid crystalline phases at specific temperature ranges.

In the realm of drug discovery and development , the biphenyl moiety is a "privileged scaffold," appearing in numerous approved drugs. The introduction of an octylphenyl group can be a key step in the synthesis of new chemical entities. The long alkyl chain can significantly impact the compound's physicochemical properties, such as lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. Therefore, this reaction serves as a vital tool for generating novel compounds for biological screening.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no yield | Inactive catalyst | Ensure proper degassing of solvents and use of an inert atmosphere to prevent catalyst oxidation. Use fresh catalyst. |

| Insufficiently strong base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |

| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |

| Homocoupling of boronic acid | Presence of oxygen | Improve the degassing procedure. |

| Protodeboronation | Presence of protic sources | Use anhydrous solvents and ensure the base is not excessively hydrolytic. |

References

- 1. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Highly ordered defect arrays of 8CB (4′-n-octyl-4-cyano-biphenyl) liquid crystal via template-assisted self-assembly - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ossila.com [ossila.com]

- 6. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro | Engineering And Technology Journal [everant.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Applications of (4-Octylphenyl)boronic Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Octylphenyl)boronic acid is a versatile reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its long octyl chain enhances solubility in organic solvents, making it a valuable building block in the synthesis of complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science. The most prominent application of (4-octylphenyl)boronic acid is in the Suzuki-Miyaura coupling reaction to produce 4'-octylbiphenyl derivatives, which are key components in liquid crystals and other advanced materials.

Primary Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, styrenes, and polyolefins. The reaction involves the cross-coupling of an organoboron compound, such as (4-octylphenyl)boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.

A significant industrial application of this reaction is the synthesis of 4'-octyl-4-cyanobiphenyl (8CB), a well-known liquid crystal. This is achieved by coupling (4-octylphenyl)boronic acid with 4-bromobenzonitrile.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are representative examples of the Suzuki-Miyaura coupling reaction using (4-octylphenyl)boronic acid. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 4'-Octyl-4-cyanobiphenyl

This protocol describes the synthesis of 4'-octyl-4-cyanobiphenyl via the Suzuki-Miyaura coupling of (4-octylphenyl)boronic acid with 4-bromobenzonitrile.

Materials:

-

(4-Octylphenyl)boronic acid

-

4-Bromobenzonitrile

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for organic synthesis

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), (4-octylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq). Add toluene and deionized water (typically in a 4:1 to 5:1 ratio, e.g., 10 mL of toluene and 2 mL of water).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4'-octyl-4-cyanobiphenyl.

General Experimental Workflow

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of (4-octylphenyl)boronic acid with various aryl halides. Yields are highly dependent on the specific substrates and optimization of reaction conditions.

| Parameter | Value/Type | Notes |

| Aryl Halide | Aryl bromide, Aryl iodide | Aryl chlorides may require more reactive catalyst systems. |

| (4-Octylphenyl)boronic Acid | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the aryl halide. |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst choice depends on the reactivity of the coupling partners. Typical loading is 1-5 mol%. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly influence the reaction rate and yield. |

| Solvent | Toluene/Water, Dioxane/Water, DMF | Anhydrous and degassed solvents are recommended. |

| Temperature | 80 - 110 °C | The optimal temperature depends on the substrates and catalyst used. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS for completion. |

| Yield | Generally high (70-95%) | Highly dependent on the specific substrates and optimized conditions. |

Characterization Data for 4'-Octyl-4-cyanobiphenyl (Representative):

-

¹H NMR (CDCl₃): Chemical shifts (δ) for the aromatic protons typically appear in the range of 7.2-7.7 ppm. The aliphatic protons of the octyl chain will appear further upfield, with the benzylic CH₂ group around 2.6 ppm, the terminal CH₃ group around 0.9 ppm, and the other methylene groups between 1.2-1.6 ppm.

-

¹³C NMR (CDCl₃): Aromatic carbons will resonate in the 110-150 ppm region. The nitrile carbon appears around 119 ppm. The aliphatic carbons of the octyl chain will be observed in the 14-36 ppm range.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the mass of 4'-octyl-4-cyanobiphenyl (C₂₁H₂₅N) would be observed at m/z = 291.20.

Applications in Drug Discovery and Materials Science

The biphenyl scaffold synthesized using (4-octylphenyl)boronic acid is a common structural motif in many pharmaceuticals. The introduction of the octyl group can modulate the lipophilicity of a drug candidate, potentially improving its pharmacokinetic properties.

In materials science, the resulting 4'-octylbiphenyl derivatives are crucial for the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The long alkyl chain influences the mesomorphic properties of the liquid crystals, such as the clearing point and viscosity.

Conclusion

(4-Octylphenyl)boronic acid is a key building block in organic synthesis, with its primary application being the Suzuki-Miyaura cross-coupling reaction. This reaction provides an efficient and versatile route for the synthesis of 4'-octylbiphenyl derivatives, which have significant applications in the pharmaceutical and materials science industries. The protocols and data presented here serve as a guide for researchers and professionals in these fields to utilize this valuable reagent in their synthetic endeavors.

Application Notes and Protocols for the Use of (4-octylphenyl)boronic Acid in C-C Bond Formation

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-octylphenyl)boronic acid is a versatile reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds through palladium-catalyzed cross-coupling reactions. Its long octyl chain enhances solubility in organic solvents, making it a valuable building block in the synthesis of complex organic molecules. This document provides detailed application notes and experimental protocols for the use of (4-octylphenyl)boronic acid in C-C bond formation, with a particular focus on the Suzuki-Miyaura coupling reaction. This reaction is a cornerstone of synthetic chemistry, enabling the efficient construction of biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, liquid crystals, and advanced materials.[1][2]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound, such as (4-octylphenyl)boronic acid, and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

A significant application of (4-octylphenyl)boronic acid is in the synthesis of liquid crystals, particularly the 4'-alkyl-4-cyanobiphenyls. For instance, the coupling of (4-octylphenyl)boronic acid with 4-bromobenzonitrile yields 4'-octyl-[1,1'-biphenyl]-4-carbonitrile (also known as 8CB), a well-known liquid crystal material.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of (4-octylphenyl)boronic acid with various aryl bromides. Please note that optimal conditions may vary depending on the specific substrate and desired outcome.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |

| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 8 | 88 |

| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 18 | 85 |

Experimental Protocols

Protocol 1: Synthesis of 4'-octyl-[1,1'-biphenyl]-4-carbonitrile

This protocol details a representative procedure for the Suzuki-Miyaura coupling of (4-octylphenyl)boronic acid with 4-bromobenzonitrile.

Materials:

-

(4-octylphenyl)boronic acid

-

4-Bromobenzonitrile

-